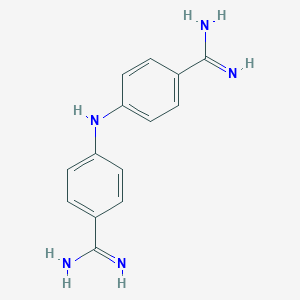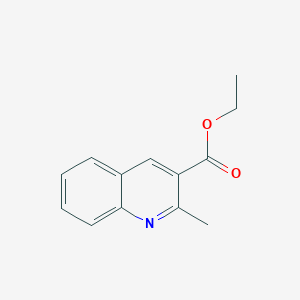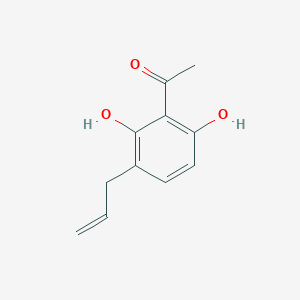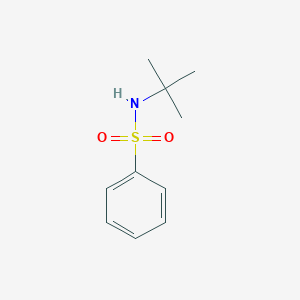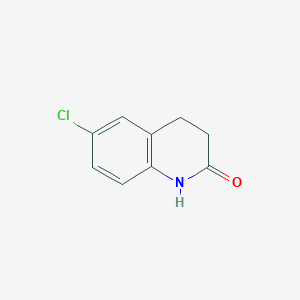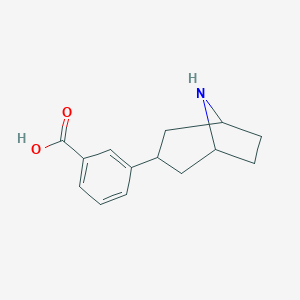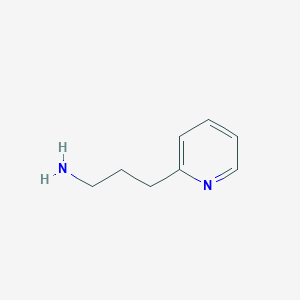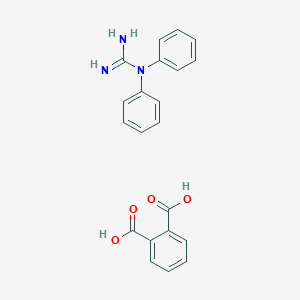
1,3-Diphenylguanidine phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenylguanidine phthalate is a chemical compound that is widely used in various industrial applications, particularly in the rubber and polymer industries. It is known for its role as an accelerator in the vulcanization process of rubber, which enhances the strength and elasticity of rubber products. This compound is also used as a complexing agent in the detection of metals and organic bases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenylguanidine phthalate can be synthesized through the reaction of diphenylamine with cyanamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the guanidine structure. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenylguanidine phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various byproducts, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and are carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, oxidized derivatives, and reduced forms of the compound. These products have different chemical and physical properties, making them useful in various applications.
Applications De Recherche Scientifique
1,3-Diphenylguanidine phthalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: In the rubber and polymer industries, it is used as an accelerator in the vulcanization process, improving the properties of rubber products.
Mécanisme D'action
The mechanism of action of 1,3-diphenylguanidine phthalate involves its interaction with various molecular targets and pathways. As an accelerator in the vulcanization process, it facilitates the cross-linking of rubber molecules, enhancing their strength and elasticity. In biological systems, the compound may interact with enzymes and other proteins, inhibiting their activity and affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di-o-tolylguanidine: Similar in structure but with methyl groups on the phenyl rings.
1,2,3-Triphenylguanidine: Contains an additional phenyl group, altering its chemical properties.
N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD): Used in similar applications but with different chemical structure and properties.
Uniqueness
1,3-Diphenylguanidine phthalate is unique due to its specific chemical structure, which provides distinct properties such as high reactivity and effectiveness as an accelerator in the vulcanization process. Its ability to undergo various chemical reactions and form different derivatives also makes it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
1,2-diphenylguanidine;phthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C8H6O4/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFNQDWXBNVBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-99-0, 17573-13-6 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, compd. with N,N′-diphenylguanidine (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylguanidine phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLGUANIDINE PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8EL2P69Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
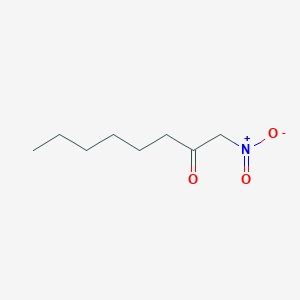
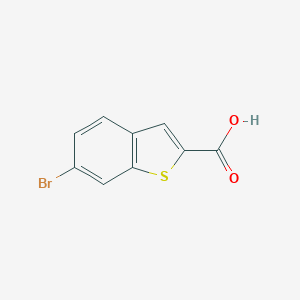
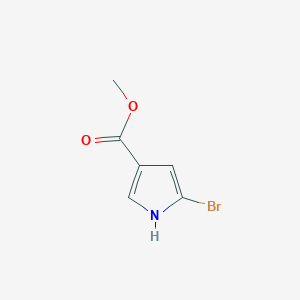
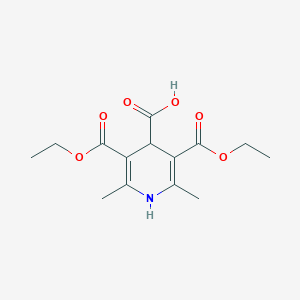
![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)

